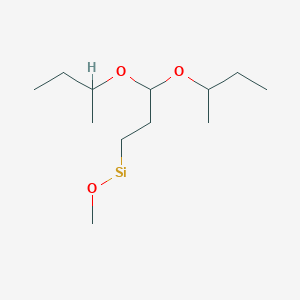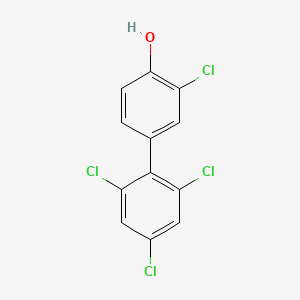
2',3,4',6'-Tetrachloro-4-biphenylol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3,4’,6’-Tetrachloro-4-biphenylol is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of multiple chlorine atoms attached to the biphenyl structure. 2’,3,4’,6’-Tetrachloro-4-biphenylol is known for its chemical stability, high boiling point, and resistance to combustion, making it useful in various industrial applications .
準備方法
The synthesis of 2’,3,4’,6’-Tetrachloro-4-biphenylol typically involves the chlorination of biphenyl compounds under controlled conditions. One common method includes the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings . Industrial production methods often involve large-scale chlorination processes with stringent control over reaction parameters to achieve the desired product yield and purity .
化学反応の分析
2’,3,4’,6’-Tetrachloro-4-biphenylol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.
科学的研究の応用
2’,3,4’,6’-Tetrachloro-4-biphenylol has several scientific research applications:
Environmental Analysis: It is used as a reference standard in the analysis of environmental samples to monitor PCB contamination.
Pharmaceutical Development: The compound’s unique properties make it useful in the synthesis of pharmaceutical intermediates.
Material Science: It is employed in the development of advanced materials with specific chemical and physical properties.
作用機序
The mechanism of action of 2’,3,4’,6’-Tetrachloro-4-biphenylol involves its interaction with estrogen receptors (ERs). It binds to both ERα and ERβ subtypes, stimulating their transcriptional activity. This interaction leads to the modulation of gene expression and subsequent biological responses. The compound’s estrogenic activity is significant, especially for ERβ, and it can trigger various physiological effects .
類似化合物との比較
2’,3,4’,6’-Tetrachloro-4-biphenylol can be compared with other polychlorinated biphenyls such as:
2’,4’,6’-Trichloro-4-biphenylol: Exhibits similar estrogenic activity but with different binding affinities to ER subtypes.
2’,3’,4’,5’-Tetrachloro-4-biphenylol: Shares similar chemical properties but differs in its specific interactions with molecular targets
These comparisons highlight the unique chemical and biological properties of 2’,3,4’,6’-Tetrachloro-4-biphenylol, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
189578-00-5 |
|---|---|
分子式 |
C12H6Cl4O |
分子量 |
308.0 g/mol |
IUPAC名 |
2-chloro-4-(2,4,6-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O/c13-7-4-9(15)12(10(16)5-7)6-1-2-11(17)8(14)3-6/h1-5,17H |
InChIキー |
WWRVCWDZLRVHCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
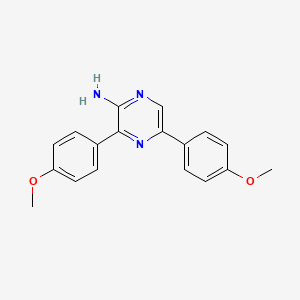
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
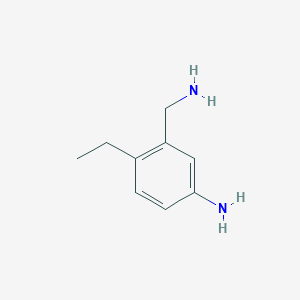
![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
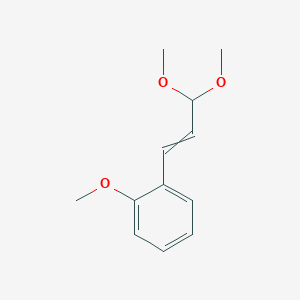
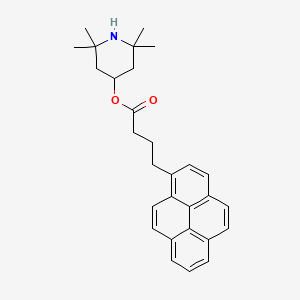

![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)
![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)
